Bienvenue dans la boutique en ligne BenchChem!

2-CeftazidiMe

Pharmaceutical impurity profiling NMR spectroscopy Mass spectrometry

2-CeftazidiMe is the pharmacopeial reference standard for Ceftazidime EP Impurity A — the Δ2 double-bond positional isomer that constitutes the primary hydrolytic degradation product of ceftazidime. Unlike Impurity B (E-isomer, AMES-positive mutagen), this Δ2-isomer is AMES-negative and structurally confirmed by NMR and MS. It is essential for HPLC/MEKC system suitability verification, retention-time matching, and stability-indicating assay validation per EP and USP monographs. Substitution with unqualified in-house preparations invalidates ANDA/NDA method specificity. Sourced as a fully characterized reference material to support batch release decisions, impurity profiling, and QbD-driven process optimization in ceftazidime API manufacturing.

Molecular Formula C22H22N6O7S2
Molecular Weight 546.6 g/mol
CAS No. 217796-42-4
Cat. No. B1456495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-CeftazidiMe
CAS217796-42-4
Molecular FormulaC22H22N6O7S2
Molecular Weight546.6 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(C(=CS3)C[N+]4=CC=CC=C4)C(=O)[O-]
InChIInChI=1S/C22H22N6O7S2/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27/h3-7,9-10,14-15,18H,8H2,1-2H3,(H4-,23,24,25,29,31,32,33,34)/t14-,15?,18-/m1/s1
InChIKeyLRKHKETXQNDOKF-KZXIYFNPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-CeftazidiMe (CAS 217796-42-4) Procurement Guide: Δ2-Ceftazidime Isomer for Analytical Reference Standards


2-CeftazidiMe (CAS 217796-42-4), also designated as Δ2-Ceftazidime or Ceftazidime EP Impurity A, is the Δ2 double-bond positional isomer of the third-generation cephalosporin antibiotic ceftazidime [1]. This compound shares an identical molecular formula (C22H22N6O7S2) and molecular weight (546.58 g/mol) with the parent drug, but differs critically in the location of the endocyclic double bond within the dihydrothiazine ring of the cephem core — a structural shift from the Δ3 to the Δ2 position that abolishes antibacterial activity and renders it the primary degradation product and a regulatory-specified impurity in ceftazidime drug substance [1][2].

Why Generic Ceftazidime Impurity Standards Cannot Replace 2-CeftazidiMe in Pharmacopeial Testing


Ceftazidime produces multiple structurally distinct impurities during synthesis and degradation — including the Δ2-isomer (Impurity A), the E-isomer (Impurity B), synthetic intermediates, and despyridinyl derivatives — each with divergent toxicity, absorption, and chromatographic behavior [1]. While ceftazidime and 2-CeftazidiMe share similar predicted ADMET profiles (both show poor intestinal absorption, low BBB penetration, and negative AMES genotoxicity), other impurities such as Impurity B (E-isomer) exhibit fundamentally different biological properties: predicted AMES-positive mutagenicity, high Caco-2 permeability, and facile blood-brain barrier crossing [1]. Regulatory pharmacopeias (EP/USP) mandate specific identification and quantification of the Δ2-isomer as Impurity A using a characterized reference standard; substitution with an unqualified in-house preparation or a different impurity standard (e.g., Impurity B or D) invalidates method specificity, retention-time matching, and system suitability criteria required for ANDA/NDA submissions [1][2].

Quantitative Differentiation Evidence for 2-CeftazidiMe Against In-Class Ceftazidime Impurities


Structural Confirmation: NMR and MS Differentiation of Δ2-Ceftazidime from Parent Ceftazidime (Δ3)

2-CeftazidiMe is distinguished from the active Δ3-ceftazidime by the position of the endocyclic double bond in the dihydrothiazine ring — located at the C2–C3 position (Δ2) in 2-CeftazidiMe versus the C3–C4 position (Δ3) in the parent drug — a structural difference confirmed by 1H-NMR, 13C-NMR, IR, and LC/MS techniques [1]. In HPLC co-injection experiments, 2-CeftazidiMe elutes as a discrete peak with a retention time distinct from ceftazidime, enabling unambiguous identification and quantification in stability-indicating methods [1][2]. The IUPAC name designates this compound as (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate, with a molecular weight of 546.58 g/mol [3].

Pharmaceutical impurity profiling NMR spectroscopy Mass spectrometry Cephalosporin isomer identification

Genotoxicity Risk Profile: 2-CeftazidiMe (Impurity A) vs. Ceftazidime EP Impurity B (E-Isomer)

In a comprehensive in silico ADMET evaluation of ceftazidime and its nine impurities using Discovery Studio 4.0, OECD QSAR Toolbox 4.1, Toxtree, and the pkCSM approach, 2-CeftazidiMe (Impurity A, Δ2-CAZ) was predicted to be AMES-negative (non-mutagenic), matching the genotoxicity profile of the parent ceftazidime [1]. In stark contrast, Ceftazidime EP Impurity B (the E-isomer of ceftazidime) was predicted to be AMES-positive, indicating potential mutagenic and genetic toxicity risk [1]. This categorical divergence — AMES-negative for Impurity A vs. AMES-positive for Impurity B — was corroborated by structural alert analysis showing distinct toxicophore profiles between the Δ-isomer and the E-isomer [1].

Genotoxicity prediction AMES test In silico toxicology Drug impurity safety assessment

Blood-Brain Barrier Penetration: 2-CeftazidiMe vs. Ceftazidime Impurities B and D

pkCSM-based in silico predictions classified 2-CeftazidiMe (Impurity A) as having low blood-brain barrier (BBB) permeability, with a predicted logBB < −1 indicating that the compound does not readily cross the BBB — a profile identical to the parent ceftazidime [1]. By contrast, Ceftazidime Impurity B (E-isomer) and Impurity D were both predicted to easily cross the BBB (logBB > 0.3), with Impurity D additionally flagged for neurotoxicity via GRM1A receptor docking studies [1]. The CNS permeability predictions (logPS < −3 for Impurity A) further confirmed that 2-CeftazidiMe, like the parent drug, is unlikely to penetrate the central nervous system [1].

Blood-brain barrier permeability Neurotoxicity risk In silico ADMET Cephalosporin impurity safety

Lipophilicity and Absorption Classification: 2-CeftazidiMe vs. Highly Lipophilic Impurities D and I

In silico ADMET profiling classified 2-CeftazidiMe (Impurity A) with an AlogP98 value ≤ 5, indicating ideal lipophilicity comparable to the parent ceftazidime, and predicted poor human intestinal absorption (<30% absorbed) [1]. This contrasts sharply with Impurities D and I, both of which exceeded the AlogP98 threshold of 5, signifying strong lipophilicity that drives good intestinal absorption, poor renal excretion, and potential for bioaccumulation [1]. Impurity D was additionally characterized as neurotoxic and genotoxic, while Impurity I was flagged for potential neurotoxicity via BBB crossing [1]. The total clearance ranking placed Impurity A close to the parent drug, whereas Impurity D was the most slowly cleared among all ten compounds analyzed [1].

Lipophilicity prediction AlogP98 Intestinal absorption Drug impurity clearance

Degradation Pathway Specificity: 2-CeftazidiMe as a Primary Stability-Indicating Marker Distinct from Pyridine

Stability studies on reconstituted ceftazidime injection solutions using validated HPLC and MEKC methods identified 2-CeftazidiMe (Δ2-isomer) and pyridine as the two principal degradation products distinguishable by their unique UV spectra and retention times [1]. Under storage conditions of 4°C for 7 days and 30°C for 24 hours, the Δ2-isomer appeared as a discrete degradation peak separate from both the parent ceftazidime and the pyridine peak, with the isomerization from the active Δ3 form to the inactive Δ2 form being the dominant degradation pathway under these conditions [1]. The MEKC method additionally demonstrated baseline separation of ceftazidime, its Δ2-isomer, and pyridine, confirming the necessity of a specific Δ2 reference standard for accurate peak identification [1][2].

Ceftazidime degradation Stability-indicating assay HPLC method validation Forced degradation products

Validated Application Scenarios for 2-CeftazidiMe (Δ2-Ceftazidime) Reference Standard


Pharmacopeial Impurity Profiling and ANDA/NDA Regulatory Submissions

2-CeftazidiMe serves as the certified reference standard for Ceftazidime EP Impurity A in HPLC and MEKC methods mandated by EP and USP monographs for ceftazidime drug substance and finished product release testing. Its structural identity — confirmed by NMR and MS — ensures accurate retention-time matching and system suitability verification in impurity profiling methods that must resolve the Δ2-isomer from the parent Δ3-ceftazidime, pyridine, and other process-related impurities [1]. Given that the Δ2-isomer can exceed the 0.1% threshold during process development, its reliable quantification using this standard is critical for batch release decisions and DMF/ANDA submissions [1][2].

Forced Degradation and Stability-Indicating Method Validation

In forced degradation studies of ceftazidime formulations (hydrolytic, thermal, and oxidative stress conditions), 2-CeftazidiMe is used as the primary marker for the Δ3→Δ2 isomerization pathway. Validated HPLC conditions that demonstrate baseline separation of ceftazidime, 2-CeftazidiMe, and pyridine — with distinct UV spectral characterization for each — constitute the core of stability-indicating assay validation [1]. The compound's confirmed identity as the primary degradation product under both refrigerated (4°C, 7 days) and ambient (30°C, 24 h) storage conditions makes it indispensable for establishing shelf-life specifications [1].

In Silico Toxicology and Structure-Activity Relationship (SAR) Model Calibration

The well-characterized ADMET profile of 2-CeftazidiMe — including its AlogP98 ≤ 5, AMES-negative prediction, logBB < −1, and P-glycoprotein substrate status — provides a validated reference point for calibrating in silico toxicity prediction models applied to cephalosporin impurities [1]. Its distinct classification from the AMES-positive Impurity B (E-isomer) and the highly lipophilic Impurities D and I (AlogP98 > 5) makes it a critical positive/negative control in SAR-based genotoxicity and neurotoxicity screening workflows used in pharmaceutical impurity risk assessment [1].

Process Development Control and Synthetic Route Optimization

During ceftazidime API process development, the Δ2-isomer can form as a process impurity exceeding 0.1% and requiring detection, isolation, and structural confirmation by LC/MS, 1H-NMR, and 13C-NMR [1]. 2-CeftazidiMe reference standard enables process chemists to identify the Δ2-isomer peak in reaction monitoring HPLC, quantify its formation under varying synthetic conditions (pH, temperature, solvent), and optimize reaction parameters to minimize isomerization — directly supporting quality-by-design (QbD) initiatives in ceftazidime manufacturing [1][2].

Quote Request

Request a Quote for 2-CeftazidiMe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.